Di-o-tolyl Methylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-[methyl-(2-methylphenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O3P/c1-12-8-4-6-10-14(12)17-19(3,16)18-15-11-7-5-9-13(15)2/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXNSAMZRSPALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(C)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208883 | |
| Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60146-72-7 | |
| Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060146727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Di O Tolyl Methylphosphonate Systems
Hydrolytic Stability and Degradation Pathways of Aryl Methylphosphonates
The hydrolytic stability of aryl methylphosphonates is a critical factor in determining their environmental persistence and biological activity. The cleavage of the ester bond in these compounds can be influenced by various factors, including pH, temperature, and the presence of catalysts.
Acid- and Base-Catalyzed Hydrolysis Mechanisms
The hydrolysis of phosphonate (B1237965) esters can proceed through different mechanisms depending on the reaction conditions. Generally, these reactions involve nucleophilic attack at the phosphorus center.
Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of phosphonate esters is initiated by the protonation of the phosphoryl oxygen. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. chemguide.co.ukchemistrysteps.com The reaction proceeds through a tetrahedral intermediate, followed by the departure of an alcohol or phenol, and subsequent deprotonation to yield the phosphonic acid and regenerate the acid catalyst. chemguide.co.ukchemistrysteps.com For many phosphinates, the major routes for acid-catalyzed hydrolysis involve an AAc2 mechanism, where water is involved in the rate-determining step and P-O bond cleavage occurs. researchgate.netnih.gov However, an AAl1 mechanism, which is a unimolecular hydrolysis with C-O bond cleavage, has also been suggested for certain esters. researchgate.net
Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of aryl methylphosphonates is initiated by the nucleophilic attack of a hydroxide ion on the phosphorus atom. mdpi.comyoutube.com This is generally a more facile process compared to acid-catalyzed hydrolysis. The reaction proceeds via a trigonal bipyramidal transition state or intermediate, leading to the cleavage of the P-OAr bond. mdpi.comyoutube.com The rate of base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ion. mdpi.com For aryl methylphosphonates, the nucleophilic attack of the hydroxide ion occurs on the phosphorus atom of the P=O function. nih.govmdpi.com The reaction is typically irreversible because the resulting phosphonic acid is deprotonated by the base to form a salt. chemistrysteps.comlibretexts.org Steric hindrance can significantly decrease the rate of alkaline hydrolysis. nih.govmdpi.com
| Condition | Catalyst | General Mechanism | Key Intermediates/Transition States | Products |
| Acidic | H₃O⁺ | Protonation of P=O, nucleophilic attack by H₂O, elimination of alcohol/phenol. chemguide.co.ukchemistrysteps.com | Tetrahedral intermediate slideshare.net | Phosphonic acid, Alcohol/Phenol |
| Basic | OH⁻ | Nucleophilic attack by OH⁻ on the phosphorus atom, elimination of alkoxide/phenoxide. mdpi.comyoutube.com | Trigonal bipyramidal transition state/intermediate sapub.org | Phosphonate salt, Alcohol/Phenol |
Photolytic and Oxidative Degradation Processes
Photolytic Degradation: Phosphonates are generally resistant to photolysis. researchgate.net However, in the presence of photosensitizers or under UV irradiation, they can undergo degradation. The photodegradation of some phosphonates has been shown to be enhanced in the presence of iron and is influenced by pH. researchgate.net The degradation often proceeds through the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can attack the phosphonate molecule. researchgate.net For methylphosphonic acid, the C–P bond can be cleaved by hydroxyl radicals. researchgate.net
Oxidative Degradation: Oxidative degradation of organophosphorus compounds can be achieved through various advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals. researchgate.net The reaction of hydroxyl radicals with dimethyl methylphosphonate (B1257008) (DMMP) and diethyl methylphosphonate (DEMP) proceeds via H-abstraction, creating carbon-centered radicals. researchgate.net The oxidative destruction of diisopropyl methylphosphonate (DIMP) is initiated by hydrogen abstraction, followed by secondary reactions with hydroxyl radicals and other radical species. nih.gov Catalytic oxidative decomposition of DMMP on metal oxides involves the breaking of P-OCH₃ bonds, with surface lattice oxygen playing a crucial role. mdpi.com The decomposition products can be further oxidized to CO, CO₂, and various phosphorus oxides. mdpi.commdpi.com
| Process | Key Reactants/Conditions | General Pathway | Primary Products |
| Photolytic | UV light, photosensitizers (e.g., iron) | Generation of reactive oxygen species (ROS), attack on the phosphonate molecule. researchgate.net | Orthophosphate, aminomethylphosphonic acid (AMPA) for some phosphonates. researchgate.net |
| Oxidative | Hydroxyl radicals (•OH), metal oxide catalysts | Hydrogen abstraction, C-P and P-O bond cleavage. researchgate.netnih.govmdpi.com | Methanol, methylphosphonic acid, CO, CO₂, phosphorus oxides. mdpi.comnih.gov |
Thermochemical Transformations of Phosphonates
The thermal decomposition of organophosphorus compounds, including phosphonates, is a complex process that can involve various reaction pathways. The stability and decomposition products are highly dependent on the structure of the compound. For many organophosphorus esters, the initial step in thermal degradation is the elimination of a phosphorus acid. rsc.org Aryl phosphates generally exhibit higher thermal stability compared to alkyl phosphates. rsc.org
The pyrolysis of compounds like dimethyl ethyl phosphonate (DEMP) and di-isopropyl methyl phosphonate (DIMP) has been studied to understand the kinetics of unimolecular elimination. mdpi.com These reactions can proceed through four- or six-center eliminations. mdpi.com In the context of combustion, the decomposition of organophosphorus compounds involves both radical reactions and molecular eliminations. mdpi.com While specific data for di-o-tolyl methylphosphonate is scarce, it is expected that its thermal decomposition would proceed through the cleavage of the P-O-aryl bonds, likely at elevated temperatures, to form methylphosphonic acid derivatives and cresols. The C-P bond in phosphonates is known to be highly resistant to thermal decomposition.
Reaction Mechanisms in Organophosphorus Transformations
Nucleophilic Substitution at Phosphorus
Nucleophilic substitution at the tetracoordinate phosphorus center is a fundamental reaction for phosphonates. These reactions can proceed through two primary mechanisms: a concerted, single-step process (Sₙ2-P) or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. sapub.orgnih.gov
In the concerted mechanism, the nucleophile attacks the phosphorus atom at the same time as the leaving group departs, passing through a single pentacoordinate transition state. sapub.org In the stepwise mechanism, the nucleophile adds to the phosphorus atom to form a trigonal bipyramidal intermediate, which then undergoes pseudorotation before the leaving group is expelled. nih.gov The stereochemical outcome of the reaction, whether inversion or retention of configuration at the phosphorus center, depends on the specific mechanism and the nature of the reactants. nih.gov For many nucleophilic displacement reactions at a phosphorus center, an Sₙ2-P mechanism with inversion of configuration is common. nih.gov
| Mechanism | Description | Intermediate/Transition State | Stereochemical Outcome |
| Concerted (Sₙ2-P) | Single-step process with simultaneous bond formation and breakage. sapub.org | Pentacoordinate transition state sapub.org | Inversion of configuration nih.gov |
| Stepwise (Addition-Elimination) | Two-step process involving the formation of an intermediate. sapub.orgnih.gov | Pentacoordinate intermediate (trigonal bipyramidal) sapub.orgnih.gov | Can be inversion or retention, depending on pseudorotation. nih.gov |
Fragmentation Processes of Methylphosphonates
Mass spectrometry is a powerful tool for studying the structure of organophosphorus compounds through their fragmentation patterns. The fragmentation of methylphosphonates upon ionization in a mass spectrometer can provide valuable structural information.
In electrospray ionization mass spectrometry (ESI-MS), protonated dimethyl methylphosphonate ([DMMP + H]⁺) undergoes collision-induced dissociation (CID). A characteristic fragmentation pathway for organophosphate esters involves the McLafferty rearrangement, leading to the formation of fragment ions through the cleavage of chemical bonds. mdpi.com For some organophosphorus flame retardants, the fragmentation process sequentially produces ions corresponding to the loss of alkyl or aryl groups. mdpi.com The fragmentation of isotopically labelled dimethyl methylphosphonate ions has shown the elimination of formaldehyde as one of the fragmentation steps. rsc.org
A common characteristic fragment ion for many alkyl organophosphate esters is [H₄PO₄]⁺. mdpi.com For aromatic organophosphate esters, when the substituent contains an alkane chain, the alkane chain is easily cleaved, while the structure with a benzene ring is relatively stable and can be observed as a characteristic fragment ion. mdpi.com For this compound, fragmentation would likely involve the loss of one or both tolyl groups, as well as cleavage of the P-C bond, leading to characteristic ions that can be used for its identification.
Investigations into Quasiphosphonium Intermediates
Extensive research has been conducted on the reactivity of various organophosphorus compounds, including the formation of reactive intermediates that drive numerous synthetic transformations. One such class of intermediates is the quasiphosphonium salts, which are typically invoked in reactions such as the Michaelis-Arbuzov and Wittig reactions. However, a review of the available scientific literature did not yield specific studies focused on the formation, isolation, or mechanistic investigation of quasiphosphonium intermediates derived directly from this compound.
The classic route to a phosphonium salt involves the reaction of a trivalent phosphorus compound, such as a phosphine (B1218219) or a phosphite (B83602), with an alkyl halide. For instance, the Michaelis-Arbuzov reaction proceeds through the initial SN2 attack of a trialkyl phosphite on an alkyl halide to form a phosphonium salt intermediate. jk-sci.comwikipedia.orgorganic-chemistry.org This intermediate subsequently undergoes dealkylation by the halide ion to yield the final phosphonate product. jk-sci.comwikipedia.orgorganic-chemistry.org In the case of triaryl phosphites, the resulting phosphonium salt intermediates can be stable enough to be isolated. wikipedia.org
Therefore, due to the absence of specific research findings on the investigation of quasiphosphonium intermediates in reactions involving this compound, no data tables or detailed research findings on this specific topic can be presented.
Advanced Spectroscopic and Computational Characterization of Di O Tolyl Methylphosphonate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organophosphorus compounds like di-o-tolyl methylphosphonate (B1257008). jeol.com By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of di-o-tolyl methylphosphonate. jeol.com In ¹H NMR, the aromatic protons of the tolyl groups typically appear as a complex multiplet in the downfield region, a result of intricate spin-spin coupling patterns. The methyl protons attached directly to the phosphorus atom and those on the tolyl rings exhibit distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 |
| ¹H | Tolyl Methyl (Ar-CH₃) | 2.2 - 2.5 |
| ¹H | Phosphonate (B1237965) Methyl (P-CH₃) | 1.5 - 2.0 (doublet due to P-H coupling) |
| ¹³C | Aromatic (C-O) | 148 - 152 (doublet due to P-O-C coupling) |
| ¹³C | Aromatic (other) | 120 - 135 |
| ¹³C | Tolyl Methyl (Ar-CH₃) | 20 - 23 |
| ¹³C | Phosphonate Methyl (P-CH₃) | 10 - 15 (doublet due to P-C coupling) |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Given that phosphorus is the central atom in this compound, ³¹P NMR spectroscopy is an exceptionally powerful and direct tool for its characterization. oxinst.com With a natural abundance of 100% and a high gyromagnetic ratio, the ³¹P nucleus provides strong, sharp signals. oxinst.com The chemical shift of the phosphorus atom is highly sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it. slideshare.net This sensitivity makes ³¹P NMR an excellent technique for monitoring reactions involving the phosphonate group, such as hydrolysis, transesterification, or coordination to metal centers. slideshare.netscirp.org
For instance, any change in the electronic environment of the phosphorus atom during a reaction will result in a corresponding shift in its ³¹P NMR resonance, allowing for real-time tracking of the reaction progress and the identification of intermediates and products. researchgate.net Furthermore, coupling between the phosphorus nucleus and neighboring protons or carbons can be observed, providing valuable structural information and confirming the integrity of the P-C and P-O-C linkages. scirp.org The technique is also invaluable for purity assessment of the final product. oxinst.com
Mass Spectrometry (MS) for Product Identification and Mechanistic Studies
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for elucidating the structure of its reaction products and degradation fragments. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed to generate gas-phase ions of the molecule with minimal fragmentation, allowing for accurate molecular weight determination. nih.gov
High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent ion, further confirming the identity of the compound. rsc.org Tandem mass spectrometry (MS/MS) is particularly useful for mechanistic studies. nih.gov In an MS/MS experiment, the parent ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. researchgate.net The fragmentation patterns can reveal the connectivity of the different functional groups and can be used to identify unknown products formed in a reaction. For example, the loss of a tolyl group or a methoxy (B1213986) group would result in characteristic fragment ions, helping to piece together the structure of the original molecule and any subsequent products. nih.govtandfonline.comresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sepscience.com These techniques are particularly useful for identifying the characteristic functional groups present in this compound. ijariie.com The strong, sharp absorption band corresponding to the P=O stretching vibration is a prominent feature in the IR spectrum of phosphonates, typically appearing in the region of 1200-1300 cm⁻¹. researchgate.net The P-O-C and P-C stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. researchgate.netnih.gov
Raman spectroscopy, which relies on the scattering of light, provides complementary information. sepscience.com While the P=O stretch is also Raman active, other vibrations, such as those of the aromatic rings, may be more intense in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in its structural confirmation. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| P=O | Stretch | 1200 - 1300 |
| P-O-Ar | Asymmetric Stretch | 1150 - 1250 |
| P-O-Ar | Symmetric Stretch | 950 - 1050 |
| P-CH₃ | Stretch | 700 - 800 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (methyl) | Stretch | 2850 - 3000 |
X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms at the surface of a material. nih.gov This makes it an ideal tool for studying the interaction of this compound with various surfaces, such as metal oxides or polymers. doaj.orgresearchgate.net By analyzing the binding energies of the core-level electrons of phosphorus, oxygen, and carbon, one can determine how the molecule is oriented and bonded to the surface. researchgate.net
For instance, a shift in the P 2p or O 1s binding energies upon adsorption can indicate the formation of a chemical bond between the phosphonate group and the surface. nih.gov This information is crucial for understanding the mechanisms of adhesion, lubrication, and corrosion inhibition where organophosphonates are often employed. XPS can also be used to quantify the amount of adsorbed material on the surface. nih.gov
High-Resolution Structural Determination (e.g., X-ray Diffraction of Derivatives)
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the high-resolution structural determination of its derivatives can provide invaluable insights into its molecular geometry and intermolecular interactions in the solid state. researchgate.netresearchgate.net X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of atoms in the crystal lattice. mcgill.carsc.org
By studying the crystal structures of closely related compounds, it is possible to infer the likely conformation of this compound and to understand how the bulky tolyl groups influence its packing in the solid state. This information is critical for understanding its physical properties and for designing new materials with tailored properties.
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the properties of organophosphorus compounds at the molecular level. While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on analogous and structurally related phosphonates, such as Dimethyl Methylphosphonate (DMMP), provides significant insights. These studies allow for the inference of molecular behavior, electronic characteristics, and reactivity patterns that are likely applicable to this compound. The following sections detail the application of DFT in characterizing systems analogous to this compound.
Molecular Conformation and Electronic Structure Elucidation
DFT calculations are instrumental in determining the most stable three-dimensional arrangements (conformations) and the distribution of electrons within a molecule. For phosphonates, these calculations reveal crucial details about bond lengths, angles, and the electronic nature of the phosphoryl (P=O) and ester (P-O-C) groups.
Research on various phosphonyl-containing species using DFT, often at the B3LYP/6-311++G(3df,3pd) level of theory, indicates that the bonding within the phosphonyl group is highly polarized, resembling an X⁺-Y⁻ interaction (where X=P, Y=O). researchgate.net This is augmented by hyperconjugative bonding, which does not require significant d-orbital participation from the phosphorus atom. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity. For instance, in a study of diethyl trichloro-methyl phosphonate, the HOMO and LUMO energy gap was calculated to understand its electrophilic nature. imist.ma The main electronic interaction in its reaction with a nucleophile was identified between the LUMO of the phosphonate and the HOMO of the nucleophilic donor. imist.ma
The conformation of related molecules has also been successfully studied by combining solid-state NMR and DFT calculations. This approach confirmed that the DFT-optimized structure of a single molecule can accurately reflect the structure in a condensed amorphous state, where various stable conformers may exist. researchgate.net Torsional angles around heteroatoms, like those in the tolyl groups of this compound, significantly influence the molecule's shape and electronic properties, which in turn affect intermolecular interactions. researchgate.net
Table 1: Calculated Electronic Properties of an Analogous Phosphonate System Data inferred from studies on diethyl trichloro-methyl phosphonate. imist.ma
| Property | Value |
| HOMO Energy | -8.10 eV |
| LUMO Energy | -1.97 eV |
| Energy Gap (ΔE) | 6.13 eV |
| Electrophilicity Index (ω) | 2.04 eV |
| Nucleophilicity Index (N) | 1.87 eV |
Simulation of Reaction Pathways and Transition States
DFT is a key method for mapping the energetic landscape of chemical reactions, including the identification of transition states and the calculation of activation barriers. This provides a mechanistic understanding of how phosphonates react and decompose.
Studies on the reaction of O(³P) with DMMP have identified major reaction pathways, including H-atom abstraction and methyl elimination. nih.gov Transition state geometries and energies were determined using methods like B3LYP/6-311+G(d,p) and CBS-QB3. nih.gov H-atom abstraction channels were found to have relatively low activation barriers (approx. 10 kcal/mol), while other pathways had significantly higher barriers (>40 kcal/mol). nih.gov A two-step pathway for methyl elimination, initiated by an O-atom attack on the phosphorus center, was also identified as a viable, lower-energy alternative to a single-step process. nih.gov
In another example, the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite was studied using DFT (B3LYP/6-311G(d,p)) to determine the reaction mechanism and regioselectivity. imist.ma Calculations of the transition states for attacks on different atoms (carbon vs. chlorine) and subsequent Intrinsic Reaction Coordinate (IRC) analysis confirmed that the transition states correctly connect the reactants and products. imist.ma Such studies are crucial for predicting the products and understanding the selectivity of reactions involving phosphonates. imist.ma The investigation of heterogeneous oxidation of organophosphate flame retardants by OH radicals also utilized DFT to calculate reaction rate constants and elucidate mechanisms, finding that the theoretical values were in good agreement with experimental data. acs.org
Adsorption and Decomposition Mechanism Modeling on Surfaces
The interaction of phosphonates with surfaces is critical for applications in catalysis, sensing, and decontamination. DFT modeling provides molecular-level details of adsorption geometries, energies, and decomposition pathways on various materials. The simulant molecule DMMP is extensively studied in this context.
DFT calculations have shown that DMMP adsorption on metal oxide surfaces like TiO₂, MoO₂, and CeO₂ primarily occurs through a dative bond between the phosphoryl oxygen (P=O) and a metal site on the surface. rsc.orgnih.gov The adsorption energy is a key parameter; for example, on the rutile TiO₂(110) surface, the adsorption energy of DMMP was calculated to be -2.35 eV. rsc.org
The decomposition of these molecules on surfaces is often facilitated by surface defects. On rutile TiO₂(110), oxygen vacancies are key active sites for the cleavage of the P-OCH₃ bond in DMMP, lowering the activation barrier by 0.7 eV. rsc.org Similarly, studies on MoO₃ and (MoO₃)₃ clusters showed that oxygen vacancies and surface hydroxyl groups enhance adsorption and play a crucial role in the decomposition mechanism, leading to the elimination of methanol. escholarship.orgnih.gov On mesoporous CeO₂, DFT calculations revealed an extremely low activation energy barrier for DMMP dissociation on the pristine (111) surface, explaining its high activity at room temperature. nih.gov These computational findings are consistently supported by experimental techniques like X-ray Photoelectron Spectroscopy (XPS) and Temperature Programmed Desorption (TPD). rsc.orgnih.govjh.edu
Table 2: Calculated Adsorption and Decomposition Parameters for DMMP on Metal Oxide Surfaces
| Surface | Adsorption Energy (eV) | Key Decomposition Step | Role of Defects | Reference |
| r-TiO₂(110) | -2.35 | P-OCH₃ bond cleavage | O-vacancies lower activation barrier | rsc.org |
| MoO₃ | - | Methanol formation | Enhanced by O-vacancies & hydroxyls | escholarship.org |
| (MoO₃)₃ clusters | - | Methanol elimination | O-vacancies & hydroxyls play key role | nih.gov |
| MoO₂ | - | Surface-bound products | Strong interaction with surface | nih.gov |
| Mesoporous CeO₂ | - | P-O bond dissociation | Low activation barrier on pristine surface | nih.gov |
Intermolecular Interactions and Complexation Energies
Understanding the non-covalent interactions of phosphonates is essential for predicting their behavior in solution and their ability to form complexes. DFT is used to characterize hydrogen bonds, van der Waals forces, and electrostatic interactions, and to calculate the energies associated with complex formation.
In the solid state, the crystal structures of related phosphonate compounds are stabilized by a network of intermolecular interactions. For example, the structure of diethyl [(4-bromophenyl)(5-chloro-2-hydroxyanilino)methyl]phosphonate features intermolecular C—H⋯O, N—H⋯O, and O—H⋯O hydrogen bonds that form complex chain and dimer motifs. researchgate.net The ability of the phosphoryl group to act as a strong hydrogen bond acceptor is a defining characteristic of phosphonates. diva-portal.org Studies on the adsorption of DMMP on self-assembled monolayers with different functional groups (-OH, -CH₃, -COOH) showed that the strongest interaction occurs with the acidic -COOH surface, highlighting the importance of hydrogen bonding. diva-portal.org
DFT calculations are also employed to study complexation, for instance, in the separation of metal ions. While not specific to this compound, research on other organophosphorus extractants and N,O-hybrid diamide (B1670390) ligands demonstrates the use of DFT to understand the selective complexation of actinides like U(VI) and Th(IV). researchgate.netresearchgate.net These calculations help elucidate why certain ligands show a stronger affinity for one metal ion over another, which is crucial for designing efficient separation processes in nuclear fuel reprocessing. researchgate.netresearchgate.net
Applications in Advanced Chemical Systems
Di-o-tolyl Methylphosphonate (B1257008) and Analogues in Coordination Chemistry
The versatility of phosphonate (B1237965) ligands, including Di-o-tolyl Methylphosphonate and its analogues, has led to significant interest in their application within coordination chemistry. These organophosphorus compounds serve as crucial building blocks for creating complex molecular architectures with tailored properties.
The synthesis of phosphonate-based ligands is a dynamic area of research, driven by the need for novel molecules with specific coordination properties for applications ranging from catalysis to materials science. stmarytx.eduichem.md A common strategy for synthesizing these ligands involves the Michaelis-Arbuzov or Michaelis-Becker reactions. For instance, dialkylalkyl phosphonates can be synthesized via the Michaelis-Becker reaction, which involves the reaction of a dialkylhydrogen phosphonate with a suitable alkyl halide. scirp.org Another approach is the reaction of methylphosphonic dichloride with o-cresol (B1677501) to produce this compound. chemicalbook.com
The design of these ligands often incorporates additional functional groups to enhance their coordination ability and solubility. For example, the introduction of a phosphonic acid group to diimide ligands, which are typically insoluble in aqueous solutions, can render the resulting complex water-soluble, thereby expanding its potential applications. stmarytx.edu This is achieved by refluxing dianhydride precursors with aminomethyl phosphonic acid. stmarytx.edu The resulting phosphonate-based diimide ligands can then be used to create hybrid metal-organic complexes. stmarytx.edustmarytx.edu
Furthermore, α-aminophosphonates, a class of organophosphorus compounds containing both amino and phosphonate moieties, have been synthesized and investigated for their extraction capabilities. mdpi.com The synthesis of these compounds can be achieved through various methods, including the reaction of 1,3-benzoxazines with phosphites catalyzed by boron trifluoride etherate. nih.gov The presence of the amino group can enhance the ligand's affinity for certain metal ions. mdpi.com
Researchers have also explored the synthesis of more complex phosphonate ligands, such as those based on silsesquioxane backbones and those incorporating heterocyclic structures like pyrazole. tue.nltandfonline.com The Kabachnik-Fields reaction is another valuable tool for synthesizing novel phosphonate ligands, such as N-(methylene-2-pyridine)-N,N-bis(diethoxyphosphorylmethyl)amine, which can then be used to form coordination compounds with various metals. ichem.md
The following table provides examples of synthesized phosphonate-based ligands and their synthetic methods:
| Ligand Name | Synthetic Method | Precursors | Reference |
| This compound | Reaction with o-cresol | Methylphosphonic dichloride, o-Cresol | chemicalbook.com |
| Dialkylalkyl phosphonates | Michaelis-Becker reaction | Dialkylhydrogen phosphonate, Alkyl halide | scirp.org |
| Phosphonate-based diimide ligands | Reflux with aminomethyl phosphonic acid | Dianhydride precursors, Aminomethyl phosphonic acid | stmarytx.edustmarytx.edu |
| α-Aminophosphonates | Boron trifluoride etherate catalyzed reaction | 1,3-Benzoxazines, Phosphites | nih.gov |
| Pyrazolyl phosphonates | Three-component, di-n-butylamine-catalyzed, one-pot synthesis | Pyrazolone, Aldehyde, Diethylphosphite | tandfonline.com |
| N-(methylene-2-pyridine)-N,N-bis(diethoxyphosphorylmethyl)amine | Kabachnik-Fields reaction | 2-(aminomethyl)pyridine | ichem.md |
Phosphonate ligands, including this compound and its analogues, exhibit a strong affinity for a wide range of transition metals, including the platinum group metals (PGMs). ichem.mdipa-news.de The coordination chemistry of these complexes is diverse, with the phosphonate group acting as a versatile binding site. The platinum group metals are classified as 'soft' metals and preferentially coordinate to 'soft' ligands such as phosphines and halides. ipa-news.de
The formation of complexes between phosphonate ligands and transition metals is a key step in many catalytic and separation processes. For instance, a novel palladium(II) coordination compound, [Pd(L)2Cl2], has been synthesized using a phosphonate ligand derived from 2-(aminomethyl)pyridine. ichem.md The characterization of this complex was performed using spectroscopic methods and X-ray crystallography, confirming the coordination of the palladium ion. ichem.md
The coordination of phosphonate ligands can lead to the formation of various structures, from discrete mononuclear complexes to extended polymeric networks or metal-organic frameworks (MOFs). ichem.mdacs.org The nature of the resulting complex depends on several factors, including the structure of the ligand, the metal ion, and the reaction conditions. researchgate.net For example, metal phosphonate complexes can be prepared under hydrothermal conditions by reacting phosphonate-based diimide ligands with metal salts in an autoclave. stmarytx.edu
The interaction between phosphonate ligands and metal ions is often studied using techniques like NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net These methods provide valuable insights into the coordination environment of the metal ion and the geometry of the resulting complex.
The following table summarizes examples of transition metal complexes with phosphonate-based ligands:
| Metal Ion | Ligand Type | Resulting Complex Structure | Reference |
| Palladium(II) | N-(methylene-2-pyridine)-N,N-bis(diethoxyphosphorylmethyl)amine | Mononuclear complex [Pd(L)2Cl2] | ichem.md |
| Cobalt(II), Iron(II), Copper(II) | Phenylene diphosphonate, 4,4'-bipyridine, 1,2-di(4-pyridyl)ethylene | 3D and 1D Metal-Organic Frameworks | acs.org |
| Tin(IV) | Diethyl ((6-oxocyclohex-1-en-1-yl)(phenyl)methyl) phosphonate | SnCl4 complex | researchgate.net |
| Lanthanides (La, Pr, Nd, Er) | 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran | 1:1 and 2:1 complexes | nih.gov |
| Plutonium(IV) | 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran | 1:1 complex | nih.gov |
| Copper(II), Cobalt(II), Manganese(II) | 2,4,6-tris(dimethoxyphosphonate)-1,3,5-triazine | Homopolymetallic complexes | unige.ch |
The stereochemistry of metal complexes with phosphonate ligands is dependent on the nature of the substituents at the phosphorus atom. researchgate.net This has prompted studies into the solution structure of tin complexes with larger phosphonate ligands containing a phenyl group. researchgate.net
Conformationally flexible ligands, such as those derived from TADDOL, have been shown to play a significant role in controlling the stereoselectivity of catalytic reactions. nih.gov In the rhodium-catalyzed asymmetric hydroboration of alkenes, the flexibility of the TADDOL-derived phosphonate ligand allows it to adopt different conformations in different steps of the catalytic cycle, leading to high levels of regio- and enantioselectivity. nih.gov A pseudo-chair conformation is favored during the rate-limiting reductive elimination step, while a pseudo-boat conformation is involved in the selectivity-determining migratory insertion step. nih.gov This demonstrates how ligand flexibility can be harnessed to enhance both reactivity and stereocontrol. nih.gov
The coordination of metal ions to phosphonate ligands can also lead to the formation of specific stereoisomers. For example, the diamagnetic lanthanum derivatives of certain phosphine (B1218219) oxide and phosphonate ligands can be identified as mixtures of (Z)- and (E)-isomers by NMR spectroscopy. tandfonline.com
Catalytic Applications of this compound Derivatives
Organophosphorus compounds are exceptionally versatile, serving not only as reagents and ligands but also as potent organocatalysts. nih.govacs.org Their catalytic activity often stems from the nucleophilic nature of trivalent phosphorus (phosphines) or the Lewis basicity of the oxygen atom in pentavalent phosphorus compounds like phosphine oxides and phosphonates. nih.govwikipedia.org
Phosphine catalysis typically involves the initial nucleophilic addition of a phosphine to an electron-deficient substrate, creating a reactive zwitterionic intermediate that drives various transformations. acs.org However, derivatives of this compound, which are pentavalent phosphorus(V) compounds, are more likely to participate in catalysis through different mechanisms. The phosphoryl (P=O) oxygen can act as a Lewis base, activating electrophiles. This mode of action is central to phosphine oxide and phosphonate-based Lewis base catalysis. nih.gov Furthermore, chiral phosphoric acids, which share the P=O motif, have become powerful catalysts in asymmetric synthesis. unl.pt
While this compound itself is not typically a direct catalyst for major organic reactions, its structural motifs and derivatives are integral to several key synthetic transformations, including the Aldol (B89426), Mannich, and Michael reactions.
Aldol and Michael Reactions: The classic application of phosphonates in synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which is a modification of the Wittig reaction to form alkenes. However, phosphonates can also be precursors to nucleophiles for C-C bond formation. For instance, deprotonation of a phosphonate at the α-carbon (the carbon adjacent to the phosphoryl group) creates a stabilized carbanion. This nucleophile can then participate in Michael additions to α,β-unsaturated carbonyl compounds or in Aldol-type reactions. The use of phosphonates with bulky aryl groups, such as the di-o-tolyl phosphonoacetate, has been documented in HWE reactions for the synthesis of complex natural products, where the structure of the phosphonate influences the stereoselectivity of the resulting double bond. conicet.gov.ar Acid can catalyze the aldol condensation by promoting the formation of the enol nucleophile and activating the carbonyl electrophile. masterorganicchemistry.com
Mannich Reaction: The phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a multicomponent reaction that produces α-aminophosphonates. researchgate.netnih.gov This reaction involves the condensation of a carbonyl compound, an amine, and a P(O)-H compound like a dialkyl or diaryl phosphite (B83602). nih.gov While this compound does not possess the required P-H bond, its derivatives or precursors could be employed. The resulting α-aminophosphonates are important as they are considered structural analogues of α-amino acids. researchgate.net The Mannich reaction can be catalyzed by acid, which facilitates the addition of an enol to an iminium ion. masterorganicchemistry.com
Application as Precursors for Complex Organophosphorus Structures
This compound serves as a valuable starting material or scaffold for the synthesis of more complex and often biologically significant organophosphorus compounds.
Alpha-aminophosphonates are a critical class of compounds, often synthesized via the Kabachnik-Fields (phospha-Mannich) reaction. nih.govrsc.org This reaction typically combines an aldehyde, an amine, and a dialkyl phosphite in a one-pot synthesis. researchgate.net
A primary route to synthesizing α-aminophosphonates from a methylphosphonate precursor involves the functionalization of the α-carbon. The methyl group of this compound can be deprotonated to form a nucleophilic carbanion, which can then react with an electrophilic imine or an iminium ion (pre-formed from an aldehyde and an amine). This constitutes a direct pathway to an α-aminophosphonate structure. For example, a study details the synthesis of Diethyl ((dimethylamino)(o-tolyl)methyl)phosphonate, an α-aminophosphonate, demonstrating the coupling of an amine, an aryl group, and a phosphonate moiety. rsc.org The synthesis of α-aminophosphonates is highly significant due to their role as bioisosteres of amino acids, which gives them potential applications in medicinal and agricultural chemistry. researchgate.net
Table 2: Representative Yields for α-Aminophosphonate Synthesis
| Product | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| Diethyl ((dimethylamino)(phenyl)methyl)phosphonate | N,N-dimethylformamide, Diethyl phosphite | 81% | rsc.org |
| Diethyl ((dimethylamino)(o-tolyl)methyl)phosphonate | N,N-dimethyl-2-methylbenzamide, Diethyl phosphite | 75% | rsc.org |
| Diethyl ((dimethylamino)(4-methoxyphenyl)methyl)phosphonate | N,N,4-trimethylbenzamide, Diethyl phosphite | 69% | rsc.org |
Note: This table shows yields for related diethyl phosphonate compounds to illustrate typical efficiencies of the reaction type.
The synthesis of α-hydroxyphosphonates is most commonly achieved through the Pudovik reaction, which involves the nucleophilic addition of a P-H group from a phosphite to the carbonyl carbon of an aldehyde or ketone. acgpubs.orgnih.gov This reaction is a direct and efficient method for constructing a new C-P bond and generating the α-hydroxyphosphonate functionality. acgpubs.org A wide variety of catalysts, including Lewis acids and bases, can be used to facilitate this transformation, with some modern procedures being performed under solvent-free conditions to align with green chemistry principles. acgpubs.org
For a precursor like this compound, which lacks a P-H bond, conversion into an α-hydroxyphosphonate would require an indirect route. One potential pathway involves the α-functionalization of the methyl group. After deprotonation to form the carbanion, it could react with an electrophilic oxygen source. A more common synthetic strategy involves the reaction of an acyl chloride with a silylated phosphonite, followed by methanolysis, to produce the target α-hydroxyphosphonate structure. mdpi.com These molecules are of significant interest due to their potential bioactivity and their utility as precursors for other important compounds, such as α-aminophosphonates. acgpubs.orgijsrst.com
Studies on this compound in Environmental Transformation Contexts
The environmental fate of this compound is governed by various transformation processes. While specific data for this compound is limited, the behavior of related diaryl and alkyl phosphonates provides a framework for understanding its likely environmental pathways.
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation, which includes processes like hydrolysis, is a significant factor in the environmental persistence of organophosphorus compounds. researchgate.net The rate of these reactions is influenced by environmental conditions such as pH and temperature.
Hydrolysis:
The hydrolysis of phosphonates is a key abiotic degradation pathway. nih.gov The stability of the P-O-aryl bond in this compound is susceptible to hydrolysis, particularly under alkaline conditions. Studies on O,O-bis(2,4,5-trichlorophenyl)methylphosphonate, a structurally related diaryl methylphosphonate, have shown that the rate of hydrolysis increases significantly with pH. tandfonline.com At a pH of 8, the half-life was 15 hours, while at a pH of 10, it decreased to 3 hours. tandfonline.com This suggests that the hydrolysis of this compound is likely to be faster in alkaline environments.
The hydrolysis of diaryl phosphonates typically proceeds through a nucleophilic attack on the phosphorus atom, leading to the cleavage of the ester bond. nih.gov The products of this reaction would be o-cresol and methylphosphonic acid. The rate of hydrolysis is also influenced by the electronic nature of the substituents on the aromatic rings; electron-donating groups, such as the methyl group on the tolyl ring, may slow down the rate of hydrolysis compared to unsubstituted phenyl rings. nih.gov
The table below presents data on the hydrolysis of a related diaryl methylphosphonate, illustrating the effect of pH on its degradation rate.
| Compound | pH | Half-life (hours) | Reference |
| O,O-bis(2,4,5-trichlorophenyl)methylphosphonate | 8 | 15 | tandfonline.com |
| O,O-bis(2,4,5-trichlorophenyl)methylphosphonate | 10 | 3 | tandfonline.com |
Photochemical and Oxidative Breakdown in Atmospheric and Aqueous Systems
Photochemical and oxidative processes are crucial for the transformation of organic compounds in the atmosphere and in sunlit surface waters. These reactions involve reactive oxygen species (ROS) such as hydroxyl radicals (•OH).
Photochemical Degradation:
Direct photolysis of organophosphorus compounds can occur, although the extent depends on the compound's ability to absorb UV light. Aromatic phosphonates, like this compound, are expected to absorb sunlight, making them susceptible to photolytic degradation. Studies on O,O-bis(2,4,5-trichlorophenyl)methylphosphonate have shown that it undergoes photochemical transformation under UV light, leading to the formation of methylphosphonic acid. tandfonline.com
Oxidative Breakdown:
The reaction with hydroxyl radicals is a primary degradation pathway for many organic pollutants in the atmosphere and aquatic environments. acs.org For aromatic compounds, this often involves the addition of the •OH radical to the aromatic ring. acs.org In the case of this compound, this would lead to the formation of hydroxylated intermediates, which can then undergo further reactions, including ring cleavage.
Research on the heterogeneous OH-initiated oxidation of other organophosphate flame retardants, such as diphenyl phosphate (B84403) (DPhP), has shown that the reaction proceeds through OH addition to the phenyl ring and the phosphate center. acs.org A similar mechanism can be proposed for this compound, leading to the formation of cresol (B1669610) and other oxidized products. The rate of these reactions is dependent on the concentration of •OH radicals and the specific reactivity of the compound.
The table below summarizes the key reactive species and potential transformation products in the photochemical and oxidative breakdown of this compound, based on studies of related compounds.
| Process | Key Reactive Species | Potential Transformation Products | Relevant Studies on Related Compounds |
| Photolysis | UV radiation | Methylphosphonic acid, cresol derivatives | tandfonline.com |
| Oxidative Breakdown | Hydroxyl radical (•OH) | Hydroxylated intermediates, cresol, methylphosphonic acid | acs.org |
Interactions with Environmental Surfaces and Materials
The transport and fate of this compound in the environment are also influenced by its interactions with solid surfaces, such as soils, sediments, and mineral particles. Adsorption to these materials can affect its bioavailability and susceptibility to degradation.
The adsorption of organophosphorus compounds to soil and sediment is largely influenced by their hydrophobicity and the organic matter content of the solid phase. researchgate.net More hydrophobic compounds tend to adsorb more strongly. Given its aromatic nature, this compound is expected to exhibit significant adsorption to soils and sediments, particularly those with high organic carbon content.
Studies on the adsorption of various organophosphorus pesticides have shown that the Freundlich isotherm often provides a good description of the adsorption behavior. researchgate.net The adsorption coefficient (Kf) is a measure of the adsorption capacity. For example, the adsorption of profenofos, an aromatic organophosphorus insecticide, has been studied on nutshell biochar, which showed a high adsorption capacity. mdpi.com
The interaction with mineral surfaces is another important aspect. Research on the decomposition of dimethyl methylphosphonate (DMMP) on metal oxide surfaces like TiO2 and CuO/CeO2 has shown that these surfaces can catalyze the breakdown of the molecule. mdpi.com While these studies focus on a simpler alkyl phosphonate, they highlight the potential role of mineral surfaces in the abiotic degradation of this compound in the environment.
The table below provides a summary of the factors influencing the interaction of organophosphorus compounds with environmental surfaces.
| Environmental Surface | Key Influencing Factors | Expected Interaction for this compound | Relevant Studies on Related Compounds |
| Soil and Sediment | Organic matter content, hydrophobicity of the compound | Strong adsorption, particularly in high organic content soils | researchgate.netmdpi.com |
| Mineral Surfaces (e.g., clays, metal oxides) | Surface area, surface functional groups, catalytic activity | Potential for surface-catalyzed degradation | mdpi.com |
Future Research Directions and Emerging Paradigms for Aryl Methylphosphonates
Development of Novel Synthetic Strategies for Di-o-tolyl Methylphosphonate (B1257008) Analogues
The functional utility of Di-o-tolyl Methylphosphonate is intrinsically linked to the ability to synthesize a diverse range of structural analogues. While traditional methods like the Michaelis-Arbuzov reaction have been foundational, future research will likely focus on more sophisticated, efficient, and versatile synthetic strategies that allow for precise functionalization. nih.gov
Modern cross-coupling reactions offer a powerful platform for creating C-P bonds. Palladium-catalyzed couplings of dialkyl phosphites with aryl boronate esters, for instance, have been developed to produce a variety of arylphosphonates under relatively mild conditions, tolerating a wide array of functional groups. digitellinc.com Adapting such methods could enable the synthesis of this compound analogues where the tolyl rings are substituted with various electronic and steric groups. Another promising avenue is the visible-light-mediated, metal-free synthesis of aryl phosphonates from diaryliodonium salts and phosphites. organic-chemistry.orgacs.org This approach avoids transition metal catalysts and often proceeds under mild conditions, offering a greener alternative for synthesizing complex aryl phosphonates. organic-chemistry.orgresearchgate.net
Future work should aim to expand the scope of these modern methods to include precursors of this compound, enabling the creation of libraries of compounds for screening in various applications.
Table 1: Modern Synthetic Strategies for Aryl Phosphonate (B1237965) Synthesis
| Method | Key Reagents | Catalyst/Conditions | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Aryl boronate esters, Dialkyl phosphites | Palladium catalyst, Microwave heating | Broad functional group tolerance, Utilizes readily available starting materials. | digitellinc.com |
| Visible-Light-Mediated Synthesis | Diaryliodonium salts, Phosphites | Base, Blue light irradiation | Metal-free, Mild reaction conditions, High yields. | organic-chemistry.orgacs.org |
| Copper-Catalyzed O-Arylation | Dialkyl phosphonates, Diaryliodonium salts | Copper(I) chloride | High selectivity for mixed alkyl aryl phosphonates, Mild conditions. | acs.org |
| Michaelis-Arbuzov Reaction | Aryl halides, Trialkyl phosphites | Nickel/Photoredox dual catalysis or Microwave | Improved conditions for a classic reaction, Avoids harsh temperatures. | nih.govresearchgate.net |
Advanced Mechanistic Studies using Time-Resolved Spectroscopy and High-Level Computations
A deep understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient ones. For reactions involving this compound, future research should leverage a combination of advanced spectroscopic techniques and computational chemistry.
Mechanistic investigations into the visible-light-mediated synthesis of aryl phosphonates have successfully employed Electron Paramagnetic Resonance (EPR), in-situ NMR, and Density Functional Theory (DFT) calculations to identify key intermediates, such as aryl radicals and phosphorus radical cations, and to elucidate the role of electron-donor-acceptor (EDA) complexes. organic-chemistry.orgacs.org Similar integrated approaches could be applied to study the formation and transformation of this compound, providing crucial insights into transition states and reaction kinetics.
Furthermore, kinetic studies on the hydrolysis of related aryl methylphosphonate esters have utilized Brønsted analysis and kinetic isotope effects (KIEs) to probe the structure of the transition state, revealing details about bond cleavage and formation. nih.gov The application of time-resolved spectroscopic techniques, such as transient absorption or time-resolved infrared spectroscopy, could allow for the direct observation of short-lived reactive intermediates in real-time, offering unprecedented detail about the reaction pathways of organophosphorus compounds. organic-chemistry.org
Exploitation of Phosphonate Chirality in Asymmetric Catalysis and Materials Science
The introduction of chirality into phosphonates opens up vast opportunities for their use in asymmetric catalysis and the development of advanced chiral materials. Research into this compound could diverge into two main areas: the creation of C-chiral analogues and the synthesis of P-stereogenic (chiral-at-phosphorus) derivatives.
C-chiral phosphonates, where a stereocenter exists in the carbon skeleton, can be synthesized through various asymmetric catalytic methods, including the hydrogenation of unsaturated precursors or phospha-Michael and phospha-aldol reactions. mdpi.com For example, Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated phosphonates has been shown to produce chiral phosphonates with high enantioselectivity (up to 98% ee). nih.govfigshare.com
Perhaps more intriguing is the prospect of creating P-stereogenic analogues of this compound, where the phosphorus atom itself is the chiral center. The synthesis of such compounds is challenging but has been achieved through methods like palladium-catalyzed asymmetric cyclization. rsc.org These P-chiral phosphonates can be converted into chiral monophosphine ligands, which are highly valuable in asymmetric organometallic catalysis. jst.go.jp The bulky o-tolyl groups could impart unique steric and electronic properties to such ligands, potentially leading to novel reactivity and selectivity in catalytic transformations.
Table 2: Examples of Asymmetric Synthesis of Chiral Phosphonates
| Reaction Type | Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference(s) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rh-complex with P-stereogenic BoPhoz-type ligand | α,β-Unsaturated ethylphosphonates | Up to 98% | nih.gov |
| Asymmetric Intramolecular Cyclization | Palladium catalyst with P-chiral monophosphorus ligand | Diaryl 2-bromo arylphosphonates | Up to 88% | rsc.org |
| Phospha-Aldol Reaction | Chiral disulfonimide organocatalyst | Aldehydes and phosphites | Moderate to good | mdpi.com |
Exploration of this compound in Emerging Separation Technologies
The strong coordinating ability of the phosphonate group makes it an excellent functional moiety for applications in separation science. Future research should explore the potential of this compound and its derivatives as key components in advanced separation systems, such as solvent extraction, selective membranes, and functionalized sorbents.
In solvent extraction, neutral organophosphorus compounds are widely used for the separation of metals. kuleuven.beacs.org Studies have shown that the extraction efficiency of these compounds follows the order of their basicity: phosphine (B1218219) oxide > phosphinate > phosphonate > phosphate (B84403). kuleuven.be this compound could be evaluated as a novel extractant for the separation of rare-earth elements or for the purification of acids like phosphoric acid. kuleuven.begoogle.com
Furthermore, phosphonic acids are highly effective ligands for functionalizing inorganic supports like silica, zirconia, and metal-organic frameworks (MOFs). mdpi.comrsc.orgmdpi.com These phosphonate-functionalized materials have demonstrated high efficiency and selectivity for the sorption of heavy metals and radionuclides, including uranium(VI), thorium(IV), and lanthanides, from aqueous solutions. rsc.orgnih.govrsc.org this compound can serve as a precursor to the corresponding phosphonic acid, which could then be grafted onto porous materials to create novel, highly stable sorbents for challenging separations in nuclear waste reprocessing or hydrometallurgy. rsc.orgresearchgate.net Similarly, the incorporation of these phosphonate groups into polymer membranes could yield materials with selective ion transport properties. nih.gov
Table 3: Phosphonate-Based Materials in Separation Science
| Material Type | Phosphonate Functionality | Application | Key Finding | Reference(s) |
|---|---|---|---|---|
| Functionalized Mesoporous Silica | Diethylphosphatoethyl groups | U(VI) sorption from water | High sorption capacity (303 mg/g) and reusability. | nih.gov |
| Functionalized Zirconia | Aminomethylenephosphonate groups | Lanthanide separation | Selectivity for La³⁺ vs. Lu³⁺ increases with the number of phosphonate groups. | rsc.org |
| Functionalized MOF (Zr@FMA) | Alendronate (a bisphosphonate) | Th(IV) recovery from water | Phosphonate groups significantly enhance adsorption capacity and rate. | rsc.org |
| Solvent Extraction System | Various neutral organophosphorus extractants | Nd(III) / Dy(III) separation | Phosphinates and phosphonates show promise for high separation factors. | kuleuven.be |
Integration of this compound in Multi-Component and Continuous Flow Synthesis
The paradigms of chemical synthesis are shifting towards processes that are more efficient, safer, and sustainable. Multi-component reactions (MCRs) and continuous flow synthesis represent two such advancements where this compound could play a significant role.
MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom and step economy. beilstein-journals.org Phosphites and other phosphorus reagents are frequently used as key components in MCRs to generate diverse libraries of heterocyclic phosphonates. beilstein-journals.org Future work could involve designing MCRs where a precursor to this compound is one of the reactants, enabling the rapid and efficient synthesis of novel, complex derivatives. For example, a three-component coupling of arynes, phosphites, and alkynes has been developed to produce aryl(alkynyl)phosphinates, demonstrating the potential for complex bond formations. acs.org
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and straightforward scalability. tandfonline.comlew.ro The synthesis of various phosphonates via Michaelis-Arbuzov and Kabachnik-Fields reactions has been successfully translated to continuous flow microwave reactors. tandfonline.commtak.hu Developing a continuous flow process for the synthesis of this compound could lead to higher productivity and a lower environmental footprint. acs.org This technology would also facilitate the multi-step, telescoped synthesis of more complex analogues without the need for isolating intermediates. tandfonline.com
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing methylphosphonate derivatives, and how can reaction efficiency be optimized?
- Methylphosphonate derivatives, such as dimethyl methylphosphonate (DMMP), are synthesized via esterification or phosphorylation reactions. For example, DMMP is produced by reacting methylphosphonic acid with methanol under acidic conditions. To optimize yield, stoichiometric ratios of reactants, controlled temperature (e.g., 60–80°C), and catalysts like p-toluenesulfonic acid can be employed. Post-synthesis purification via fractional distillation or chromatography ensures high purity .
Q. How should researchers characterize the purity and structural integrity of synthesized methylphosphonate compounds?
- Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) is critical for confirming molecular structure and identifying impurities. Gas chromatography-mass spectrometry (GC-MS) with electron impact ionization (70 eV) is recommended for quantifying purity, as demonstrated in studies analyzing DMMP . Adjusting ion source temperatures (e.g., 200–250°C) and transmission line parameters (e.g., 280–300°C) improves detection sensitivity and repeatability .
Q. What safety protocols are critical when handling methylphosphonate derivatives in laboratory settings?
- Key precautions include:
- Ventilation : Use fume hoods to mitigate inhalation risks (acute toxicity LC₅₀ for DMMP: ~5.8 mg/L in rats) .
- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent dermal/ocular exposure .
- Spill Management : Absorb small spills with vermiculite; large spills require neutralization with 10% sodium bicarbonate .
Advanced Research Questions
Q. How can discrepancies in toxicity data for methylphosphonate derivatives be systematically addressed?
- Conflicting toxicity results (e.g., reproductive effects in rodents vs. mink models) require cross-species validation and dose-response curve re-evaluation. For diisopropyl methylphosphonate (DIMP), the National Research Council resolved contradictions by prioritizing two-generation reproductive studies in rats over non-mammalian models, establishing a no-observed-adverse-effect level (NOAEL) of 125 mg/kg/day .
Q. What methodologies are effective for integrating methylphosphonate detection into portable field sensors?
- Micro-Preconcentrators (μPCs) : Adsorb DMMP vapor onto zeolite or activated carbon substrates, followed by thermal desorption (150–200°C) to enhance sensitivity (detection limit: ~0.1 ppb) .
- Surface Acoustic Wave (SAW) Sensors : Functionalize SAW devices with metal-organic frameworks (MOFs) like HKUST-1 to selectively adsorb methylphosphonates, enabling wireless detection with <5% signal drift .
Q. What experimental approaches are used to evaluate adsorption mechanisms of methylphosphonate derivatives on advanced materials like MOFs?
- Gas-Phase Adsorption : Use Ce(OH)₄@PIM-1 composites in fixed-bed reactors to assess DMMP uptake capacity (e.g., 120 mg/g at 25°C) via breakthrough curve analysis .
- Liquid-Phase Adsorption : Conduct batch experiments with poly(ether imide)/metal hydroxide composites, monitoring equilibrium adsorption isotherms (Langmuir/Freundlich models) .
Q. How can pyrolysis studies inform the thermal decomposition pathways of methylphosphonate derivatives?
- High-temperature (800–1200 K) pyrolysis of DIMP reveals decomposition into isopropanol, methylphosphonic acid, and propylene via radical-mediated pathways. Kinetic modeling (e.g., Chebyshev reaction rate analysis) validates intermediate species profiles .
Q. How do variations in analytical parameters (e.g., ionization temperatures) affect the quantification accuracy of methylphosphonate derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
